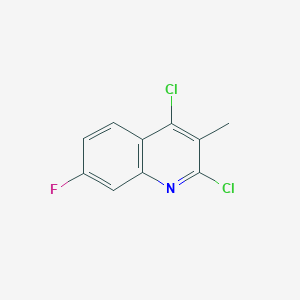

2,4-Dichloro-7-fluoro-3-methylquinoline

Description

BenchChem offers high-quality 2,4-Dichloro-7-fluoro-3-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-7-fluoro-3-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-7-fluoro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2FN/c1-5-9(11)7-3-2-6(13)4-8(7)14-10(5)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQABZORGNIRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C(C=C2)F)N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacophore Elucidation & Rational Design: 2,4-Dichloro-7-fluoro-3-methylquinoline Analogs

Executive Summary

This technical guide provides a comprehensive framework for the pharmacophore analysis and structural optimization of 2,4-dichloro-7-fluoro-3-methylquinoline (DCFMQ) analogs. As a highly functionalized scaffold, DCFMQ serves as a critical "privileged structure" precursor. Its specific substitution pattern—electrophilic centers at C2 and C4, a metabolic blocker at C7 (fluorine), and a steric modulator at C3 (methyl)—allows for the divergent synthesis of potent kinase inhibitors (anticancer) and DNA gyrase inhibitors (antibacterial).

This guide addresses the computational modeling , synthetic accessibility , and biological validation required to transition this scaffold from a chemical intermediate to a bioactive lead compound.

The Scaffold Architecture: Electronic & Steric Analysis

Before generating a pharmacophore, one must understand the "reaction landscape" of the core molecule. The DCFMQ scaffold is defined by three critical zones that dictate its interaction with biological targets (e.g., EGFR kinase domain or Bacterial Topoisomerase).

Electronic Distribution & Reactivity

-

The Electrophilic Warheads (C2 & C4): The nitrogen atom in the quinoline ring withdraws electron density, making C2 and C4 susceptible to Nucleophilic Aromatic Substitution (

).-

C4 Selectivity: In 2,4-dichloroquinolines, the C4 position is kinetically favored for substitution due to the stabilization of the Meisenheimer complex by the protonated quinoline nitrogen (under acidic catalysis) or specific solvent effects.

-

C2 Latency: The C2 chlorine typically requires harsher conditions or activation to displace, allowing for sequential functionalization.

-

-

The Metabolic Shield (C7-Fluorine): The fluorine atom prevents oxidative metabolism (hydroxylation) at the C7 position, a common clearance pathway for quinolines. It also enhances the lipophilicity (

) of the core, improving membrane permeability. -

The Steric Anchor (C3-Methyl): Unlike simple quinolines, the C3-methyl group introduces a "steric clash" zone. This restricts the rotational freedom of substituents added at C4, potentially locking the molecule into a bioactive conformation (atropisomerism).

Pharmacophoric Features Map

| Position | Chemical Feature | Biological Role (Hypothetical) |

| N1 | H-Bond Acceptor | Interaction with hinge region (Kinases) or Serine residues. |

| C2-Cl | Hydrophobic/Halogen Bond | Leaving group for diversity; or fills hydrophobic pocket. |

| C3-Me | Hydrophobic (Aliphatic) | Steric constraint; induces twist in C4-substituents. |

| C4-Cl | Primary Vector | CRITICAL: Site for introducing H-bond Donors (via amines). |

| C7-F | Hydrophobic/Electronic | Modulates pKa of the ring system; metabolic stability. |

Computational Workflow: Pharmacophore Generation

The following workflow describes how to generate a 3D pharmacophore model for DCFMQ analogs using a Structure-Based approach (assuming a target like EGFR) or Ligand-Based approach (using active analogs).

Protocol: Ligand-Based Pharmacophore Modeling

Objective: Identify common spatial features among active DCFMQ derivatives.

-

Dataset Curation: Compile a library of 2,4-disubstituted-7-fluoro-3-methylquinoline analogs with known

values. -

Conformational Expansion:

-

Software: MOE (Molecular Operating Environment) or Schrödinger MacroModel.

-

Settings: Generate 50-100 conformers per molecule using the OPLS3e force field. Crucial: Ensure the C3-methyl group is treated as a rotamer constraint.

-

-

Alignment: Superimpose low-energy conformers of the most active compounds. Use the Quinoline rigid core as the anchor.

-

Feature Extraction: Identify shared features:

-

F1: Aromatic Ring Centroid (Quinoline core).

-

F2: H-Bond Acceptor (N1).

-

F3: H-Bond Donor (Vector projecting from C4-substituent).

-

F4: Hydrophobic Sphere (C3-Methyl and C7-Fluoro regions).

-

Visualization of the Workflow (Graphviz)

Caption: Computational pipeline for generating a validated pharmacophore model from the DCFMQ scaffold.

Synthetic Strategy & SAR Logic

To validate the pharmacophore, one must synthesize analogs that probe specific regions of the model. The reactivity difference between C2 and C4 is the key enabler.

Regioselective Nucleophilic Substitution ( )

The C4-chlorine is significantly more reactive than C2-chlorine. This allows for the creation of "Type A" analogs (C4-substituted, C2-chloro) and "Type B" analogs (C2,C4-disubstituted).

-

Step 1: C4 Functionalization (Kinetic Control)

-

Reagents: Primary amine (R-NH2), Ethanol/IPA,

. -

Conditions: Reflux, 2-4 hours.

-

Outcome: The C3-methyl group provides steric hindrance, preventing "over-reaction." The nucleophile attacks C4, displacing Cl.

-

-

Step 2: C2 Functionalization (Thermodynamic Control)

-

Reagents: Secondary amine or Thiol, DMSO/DMF,

. -

Conditions: High temperature (100°C+) or Microwave irradiation.

-

Outcome: Displacement of the C2-Cl.

-

SAR Decision Tree (Graphviz)

Caption: Divergent synthesis strategy based on pharmacophore requirements for antibacterial vs. anticancer activity.

Experimental Protocols

Protocol: Synthesis of 4-Amino-2-chloro-7-fluoro-3-methylquinoline Derivatives

This protocol targets the C4 position , creating the primary pharmacophore vector.

-

Preparation: Dissolve 1.0 eq of 2,4-dichloro-7-fluoro-3-methylquinoline in anhydrous Ethanol (10 mL/mmol).

-

Addition: Add 1.1 eq of the desired amine (e.g., N-methylpiperazine for antibacterial, or 3-chloro-4-fluoroaniline for anticancer).

-

Catalysis: Add 1.5 eq of Triethylamine (

) to scavenge HCl. -

Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Note: The C3-methyl group may slow the reaction compared to non-methylated analogs; extend time if necessary.

-

-

Workup: Cool to RT. Pour into ice water. Filter the precipitate.[1]

-

Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica gel).

Protocol: Biological Assay (Anticancer - MTT Assay)

-

Cell Lines: MCF-7 (Breast), A549 (Lung).[2]

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add DCFMQ analogs at concentrations ranging from 0.1

to 100 -

Incubation: 48 hours at 37°C, 5%

. -

Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Data Presentation: Comparative SAR Table

When analyzing your results, structure your data to highlight the impact of the C4-substituent on the pharmacophore fit.

| Compound ID | C4-Substituent (R) | C2-Substituent | Pharmacophore Fit Score | IC50 (MCF-7) | LogP |

| DCFMQ-01 | Cl (Parent) | Cl | N/A | >100 | 3.8 |

| DCFMQ-02 | 3-Cl-4-F-Aniline | Cl | High (Kinase) | 4.2 | 4.5 |

| DCFMQ-03 | N-Methylpiperazine | Cl | Low (Kinase) | >50 | 2.1 |

| DCFMQ-04 | Morpholine | Cl | Medium | 15.6 | 2.4 |

Interpretation: If DCFMQ-02 is active, the pharmacophore requires a hydrophobic aromatic group at C4 (Kinase profile). If DCFMQ-03 is active, it requires a solubilizing basic amine (Antibacterial profile).

References

-

Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues. Medicinal Chemistry, 2023. Link

-

Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group, 2015. Link

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 2020. Link

-

2,4-Dichloro-7-fluoroquinazoline: Synthesis and Crystal Structure. NCBI PMC, 2012. Link

-

3D-QSAR-based design, synthesis and biological evaluation of 2,4-disubstituted quinoline derivatives. SAR and QSAR in Environmental Research, 2023. Link

Sources

Introduction: Navigating the Complexities of Fluorinated Dichloroquinolines

An In-depth Technical Guide to the Safe Handling of Fluorinated Dichloroquinolines

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorinated dichloroquinolines serve as critical intermediates in the synthesis of a wide range of bioactive molecules, most notably as precursors to potent antimalarial drugs like chloroquine and hydroxychloroquine.[2] The strategic introduction of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making these compounds invaluable in drug discovery.[3][4]

However, the same properties that make these compounds synthetically useful also necessitate a rigorous and informed approach to their handling. As a class of halogenated aromatic heterocycles, fluorinated dichloroquinolines present significant health hazards. This guide provides a comprehensive framework for their safe management in a research environment. It moves beyond a simple recitation of rules to explain the causality behind each procedural step, empowering scientists to build a self-validating system of safety.

Hazard Identification and Risk Assessment: A Synthesis of Available Data

While a specific Safety Data Sheet (SDS) for every conceivable fluorinated dichloroquinoline isomer may not be available, a robust hazard profile can be synthesized from data on the parent quinoline molecule and its chlorinated analogues. Quinolines and their derivatives are consistently classified as hazardous substances with significant acute and chronic health risks.[5][6][7]

A thorough risk assessment must precede any handling of these materials. The primary hazards associated with this class of compounds are summarized below.

| Hazard Classification | GHS Hazard Statement | Description of Risk | Authoritative Sources |

| Acute Toxicity (Oral) | H301 / H302 | Toxic or Harmful if swallowed. | [5][7][8][9] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. | [5][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [5][10][11][12] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [5][7][11][12] |

| Respiratory Irritation | H335 | May cause respiratory irritation, particularly if handled as a dust. | [11][12] |

| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. | [5][9] |

| Carcinogenicity | H350 | May cause cancer. | [5][7][9] |

| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects. | [5][7] |

These classifications mandate that fluorinated dichloroquinolines be handled as substances with high potential for harm. The presence of chlorine and fluorine atoms can alter reactivity and toxicological profiles, justifying a cautious approach that assumes a high degree of hazard.[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The foundation of safe handling is minimizing exposure through robust engineering controls and appropriate PPE. PPE should be viewed as the final barrier between the researcher and the chemical hazard, used only after engineering controls have been optimized.[13]

Primary Engineering Controls

-

Chemical Fume Hood: All manipulations of fluorinated dichloroquinolines, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of volatile compounds or fine powders.[6]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[14][15]

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The appropriate equipment for handling these compounds is detailed below.

| PPE Category | Item | Specifications & Rationale |

| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles provide a seal against splashes and dust. A full-face shield is required when there is a significant splash hazard, as standard safety glasses offer insufficient protection.[7][11][13] |

| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals. It is best practice to wear two pairs of gloves ("double-gloving") for enhanced protection, especially during transfers of concentrated material. Gloves must be inspected for integrity before each use and changed immediately upon known or suspected contact.[6][7][16] |

| Body Protection | Chemical-Resistant Lab Coat | A lab coat, preferably one that is chemical-resistant, must be worn and fully buttoned to protect skin and personal clothing from contamination.[7] |

| Respiratory Protection | NIOSH-Approved Respirator | A respirator (e.g., N95 for powders or a half-mask with appropriate cartridges for vapors) is required if handling the material outside of a certified fume hood is unavoidable. All respirator use must comply with the institution's respiratory protection program, including fit-testing.[7][13] |

| Foot Protection | Closed-Toe Shoes | Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory to protect feet from spills.[16] |

Standard Operating Procedure: A Workflow for Safe Handling

A systematic, step-by-step workflow is essential to minimize the risk of exposure during the handling of fluorinated dichloroquinolines.

Preparation and Weighing

-

Don PPE: Before entering the designated work area, don all required PPE as specified in the table above.

-

Prepare Work Area: Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: If handling a solid, weigh the material directly into a tared container within the fume hood. This minimizes the generation of airborne dust. Avoid weighing on an open bench.

-

Transport: If the material needs to be transported, ensure the container is securely sealed. Use a secondary container to mitigate the risk of spills during transit.

Reaction Setup and Execution

-

Addition: Add the fluorinated dichloroquinoline to the reaction vessel slowly and carefully within the fume hood.

-

Monitoring: Keep the reaction apparatus within the fume hood for the entire duration of the experiment.

-

Work-up and Purification: All subsequent steps, including quenching, extraction, and chromatography, must be performed within the fume hood.

Post-Procedure Cleanup

-

Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

-

Glassware: Rinse all contaminated glassware with a suitable solvent inside the fume hood. The initial rinsate must be collected as hazardous waste.

-

Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out. Wash hands thoroughly with soap and water immediately after removing PPE.[7]

Caption: Step-by-step workflow for the safe handling of fluorinated dichloroquinolines.

Storage and Waste Management

Proper Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[15]

-

Container: Keep the container tightly closed to prevent the release of vapors.[7][17] Some derivatives may be air- or light-sensitive, requiring storage under an inert atmosphere (e.g., argon or nitrogen) in amber glass containers.[10][18]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[10][19] Follow institutional guidelines for chemical segregation.

Hazardous Waste Disposal

The disposal of fluorinated dichloroquinolines and any contaminated materials must comply with all local, state, and federal regulations. In the absence of specific directives, these compounds must be treated as hazardous waste.[20]

-

Segregation: Do not mix halogenated waste with non-halogenated waste streams.[21] Keep solid and liquid waste separate.

-

Containerization: Use only approved, properly labeled hazardous waste containers. The label must clearly state "Hazardous Waste" and list the full chemical name of the contents.[21]

-

Collection:

-

Solid Waste: Includes contaminated gloves, bench paper, weigh boats, and silica gel. Place these items in a labeled, sealed, and puncture-resistant container.[16]

-

Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinses. Collect in a sealed, chemical-resistant container. Do not overfill containers.

-

-

Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never pour quinoline derivatives down the drain, as they are toxic to aquatic life.[5][7][19]

Emergency Procedures: A Plan for Rapid Response

Accidents can happen despite the best precautions. A clear and practiced emergency plan is crucial.

Personnel Exposure

| Exposure Type | Immediate Action | Follow-Up |

| Skin Contact | Immediately remove contaminated clothing while flushing the affected area with copious amounts of soap and water for at least 15 minutes.[10][15][16] | Seek immediate medical attention. Provide the SDS or chemical name to the medical personnel. |

| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10][16][22] | Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[10][15] | Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7][15] | Seek immediate medical attention. |

Chemical Spills

-

Minor Spill (inside a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical spill kit absorbent.[7][19]

-

Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent.

-

-

Major Spill (outside a fume hood or a large volume):

Caption: Emergency response decision tree for incidents involving fluorinated dichloroquinolines.

References

- Personal protective equipment for handling 4-Fluoro-2-hydroxyquinoline. BenchChem.

- Safety D

- Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.

- Quinoline | C9H7N | CID 7047. PubChem - NIH.

- Quinoline CAS No 91-22-5 MATERIAL SAFETY D

- 4,7-Dichloroquinoline SAFETY D

- Proper disposal of chemicals. Sciencemadness Wiki.

- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.

- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D

- Synthesis and reactivity of fluorinated heterocycles.

- Quinoline Solution (IP244)

- 4,7-Dichloroquinoline SAFETY D

- 4,7-DICHLOROQUINOLINE CAS No 86-98-6 MATERIAL SAFETY D

- How to store fluorinated pharmaceutical intermedi

- 4,7-Dichloroquinoline - Safety D

- Emergency Procedures for Incidents Involving Chemicals. Research Safety.

- Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Cole-Parmer.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin

- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- 4,7-Dichloroquinoline - Wikipedia.

- Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Labor

- Halogenated Organic Liquids - Standard Oper

- Metabolism and Toxicity of Fluorine Compounds. PMC - NCBI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pppmag.com [pppmag.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. technopharmchem.com [technopharmchem.com]

- 18. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 19. nj.gov [nj.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 22. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

Patent landscape for 2,4-Dichloro-7-fluoro-3-methylquinoline intermediates

The following technical guide provides an in-depth analysis of the patent landscape, synthetic methodologies, and strategic utility of 2,4-Dichloro-7-fluoro-3-methylquinoline (CAS: 56857-97-7).

A Versatile Scaffold for Next-Generation Kinase Inhibitors and Agrochemicals

Executive Summary

2,4-Dichloro-7-fluoro-3-methylquinoline is a high-value heterocyclic intermediate characterized by three distinct points of chemical diversity: the electrophilic C2 and C4 chlorine atoms and the bio-active C7 fluorine moiety. Unlike classical fluoroquinolone antibiotic precursors (which typically lack the C3-methyl group or possess a C3-carboxylate), this scaffold is primarily utilized in the development of Type II kinase inhibitors (oncology), anti-malarial agents , and novel fungicides .

Its structural uniqueness lies in the C3-methyl group , which provides steric bulk that restricts conformational rotation in downstream drug targets, often enhancing selectivity for ATP-binding pockets in enzymes like c-Met , VEGFR , and PDGFR .

Chemical Context & Applications

Pharmacophore Utility

The molecule serves as a "linchpin" scaffold, allowing medicinal chemists to sequentially functionalize the quinoline ring.

-

C4-Position (Primary Electrophile): The chlorine at C4 is vinylogous to the ring nitrogen and highly activated. It is the first site of Nucleophilic Aromatic Substitution (SNAr), typically with anilines or heterocycles to form the "hinge-binding" motif of kinase inhibitors.

-

C2-Position (Secondary Electrophile): The C2 chlorine is less reactive but can be displaced under forcing conditions or removed via catalytic hydrogenolysis to yield 2-H quinolines.

-

C7-Position (Metabolic/Binding Modulator): The fluorine atom enhances metabolic stability (blocking Phase I oxidation) and increases lipophilicity. In some pathways, it serves as a leaving group for introducing solubilizing tails (e.g., piperazines).

Key Therapeutic Areas

| Domain | Target Class | Mechanism of Action |

| Oncology | Tyrosine Kinases (c-Met, Axl) | The quinoline core mimics the adenine ring of ATP; the C3-methyl fills hydrophobic pockets (gatekeeper residues). |

| Infectious Disease | Plasmodium falciparum | Analogs of 7-fluoro-3-methylquinolines (e.g., SL-2-64) show potency against chloroquine-resistant strains. |

| Agrochemicals | Fungicides (SDHI) | Structural analogs (e.g., Tebufloquin derivatives) utilize the 3-methyl-quinoline core for fungal respiration inhibition. |

Synthetic Pathways & Protocols

The industrial synthesis of 2,4-Dichloro-7-fluoro-3-methylquinoline requires precise control to avoid regioisomeric byproducts. The dominant patent-grade route involves the Knorr Quinoline Synthesis variation using diethyl methylmalonate.

Core Synthesis Workflow (DOT Diagram)

Figure 1: Industrial synthetic route for 2,4-Dichloro-7-fluoro-3-methylquinoline via thermal cyclization and chlorination.

Detailed Experimental Protocol

Based on optimized conditions from US and CN patent literature (e.g., related to US2520043A methodologies).

Step 1: Cyclization to 7-Fluoro-3-methyl-2,4-quinolinediol

-

Reagents: 3-Fluoroaniline (1.0 eq), Diethyl methylmalonate (1.1 eq), Diphenyl ether (Solvent).

-

Procedure:

-

Combine 3-fluoroaniline and diethyl methylmalonate in a reactor equipped with a distillation head.

-

Heat to 140-150°C to initiate condensation; ethanol is distilled off continuously.

-

Once ethanol evolution ceases, add diphenyl ether (high-boiling solvent) and raise temperature to 240-250°C .

-

Maintain reflux for 2-4 hours to drive the thermal cyclization.

-

Workup: Cool the mixture to ~80°C and dilute with hexane or ethanol to precipitate the diol product. Filter and wash to remove diphenyl ether.

-

Yield: Typically 75-85%.

-

Step 2: Chlorination (The Critical Step)

-

Reagents: 7-Fluoro-3-methyl-2,4-quinolinediol (1.0 eq), Phosphorus Oxychloride (POCl₃, 4.0 eq), N,N-Diethylaniline (Catalytic base).

-

Procedure:

-

Suspend the diol in neat POCl₃ under an inert atmosphere (N₂).

-

Add N,N-Diethylaniline slowly (exothermic).

-

Heat to reflux (105-110°C) for 4-6 hours. Monitor by TLC/HPLC for disappearance of the hydroxy species.

-

Quench: Caution: Distill off excess POCl₃ under reduced pressure. Pour the viscous residue slowly into crushed ice/water with vigorous stirring (maintain temp <20°C).

-

Isolation: Neutralize with aqueous NH₄OH or Na₂CO₃ to pH 8. Extract with Dichloromethane (DCM).[1]

-

Purification: Recrystallize from Ethanol/Heptane.

-

Target Specs: Purity >98% (HPLC), White to pale yellow solid.

-

Patent Landscape & Freedom to Operate (FTO)

The patent landscape for this intermediate is fragmented across three major clusters.

Key Assignee Clusters

-

Agrochemical Majors (e.g., Sumitomo, BASF):

-

Focus: Use of 3-methylquinolines as fungicides (succinate dehydrogenase inhibitors).

-

Patent Status: Many core patents on the synthesis of the 3-methyl core have expired (e.g., early 2000s), but specific crystal forms or formulations remain active.

-

-

Oncology Biotechs:

-

Focus: "Scaffold hopping" from quinazoline (e.g., Gefitinib) to quinoline to improve solubility or patentability.

-

Trend: Recent filings (2015-2024) cite this intermediate for dual-kinase inhibitors where the C7-F is critical for metabolic stability.

-

-

Generic API Manufacturers (China/India):

-

Focus: Process patents (CN102584721A equivalents) optimizing the chlorination step to reduce POCl₃ usage and waste.

-

Strategic Reactivity Map (DOT Diagram)

Figure 2: Divergent synthesis pathways utilizing the regioselective reactivity of the 2,4-dichloro scaffold.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11857, Diethyl methylmalonate. Retrieved from [Link]

-

Matrix Fine Chemicals. (2025).[2] Product Specification: 2,4-Dichloro-3-methylquinoline (CAS 56857-97-7).[3] Retrieved from [Link]

- Google Patents. (2012). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative (Process Analog).

-

MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Retrieved from [Link]

Sources

Technical Whitepaper: Thermodynamic & Chemical Stability Profile of 2,4-Dichloro-7-fluoro-3-methylquinoline

[1]

Executive Summary

2,4-Dichloro-7-fluoro-3-methylquinoline is a highly functionalized heterocyclic intermediate used primarily in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.[1] Its utility stems from the differential reactivity of the chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing 7-fluoro substituent.

However, this reactivity profile introduces specific thermodynamic instabilities. The compound is kinetically stable in the solid state but thermodynamically unstable toward hydrolysis in solution, particularly under acidic or basic forcing conditions. This guide details the physicochemical properties, degradation mechanisms, and validated protocols for assessing the stability of this critical intermediate.

Physicochemical & Thermodynamic Characterization

To understand the stability, we must first establish the baseline physicochemical state of the molecule.

Structural Electronic Analysis

The stability of the molecule is dictated by three competing structural features:

-

The Quinoline Scaffold: Aromatic and inherently thermally stable.

-

7-Fluoro Substituent: Inductively electron-withdrawing (

).[1] This reduces the electron density of the aromatic rings, decreasing the basicity of the quinoline nitrogen ( -

3-Methyl Substituent: Provides steric bulk.[1] This is a critical stabilizing feature, kinetically hindering nucleophilic attack at the highly reactive C4 position compared to non-methylated analogs.

Predicted Physical Properties

Based on structure-activity relationship (SAR) data of close analogs (e.g., 2,4-dichloroquinoline, CAS 703-61-7).[1]

| Property | Value / Prediction | Thermodynamic Implication |

| Physical State | Crystalline Solid | High lattice energy contributes to solid-state stability.[1] |

| Melting Point | 65°C – 85°C (Predicted) | Thermally stable below MP. Melt phase accelerates degradation. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic nature protects the solid core from ambient moisture hydrolysis. |

| Solubility (DCM/MeCN) | High (> 100 mg/mL) | Solvated state significantly lowers the activation energy for hydrolysis. |

| LogP | ~3.8 – 4.2 | Lipophilic; indicates high affinity for oxidative degradation in lipid-like solvents.[1] |

Chemical Stability & Degradation Pathways[1][2]

The thermodynamic drive for this molecule is to release the high-energy C-Cl bonds in favor of stronger C-O bonds (hydrolysis).[1]

The Hydrolysis Hazard (S_NAr Mechanism)

The primary degradation pathway is Nucleophilic Aromatic Substitution (

-

Regioselectivity: The C4 position is electronically more deficient (and thus more reactive) than C2. However, the 3-methyl group sterically hinders the C4 approach. Consequently, while C4 substitution is favored electronically, the reaction rate is slower than in 2,4-dichloro-7-fluoroquinoline.[1]

-

Degradants:

Visualization of Degradation Pathways

The following diagram maps the degradation logic and competitive pathways.

Figure 1: Competitive hydrolytic degradation pathways.[1] The 3-methyl group kinetically throttles the C4 pathway, but it remains the thermodynamic preference.

Experimental Protocols for Stability Assessment

As a Senior Scientist, you must validate these theoretical risks with empirical data. Do not rely on generic "long-term" studies; use Forced Degradation (Stress Testing) to quickly identify the stability profile.

Protocol A: Forced Degradation (Stress Testing)

This protocol is aligned with ICH Q1A(R2) guidelines but adapted for intermediate qualification.

Objective: Determine the intrinsic stability and identify degradation products.

Reagents:

-

0.1 N HCl (Acid stress)

-

0.1 N NaOH (Base stress)

-

3%

(Oxidative stress) -

Acetonitrile (Diluent)

Workflow:

-

Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile.

-

Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.

-

Expectation: Moderate degradation to 4-hydroxy analog.[1]

-

-

Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours.

-

Expectation: Rapid degradation. The 7-F group activates the ring toward hydroxide attack.

-

-

Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

. Store RT for 24 hours.-

Expectation: N-oxide formation (minor) or ring cleavage (rare).

-

-

Thermal Stress: Expose solid sample to 80°C (dry heat) for 24 hours.

-

Expectation: Minimal change unless residual moisture is present.

-

Protocol B: HPLC Analysis Method

To quantify the stability, use the following Reverse-Phase HPLC conditions.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity) |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 15 mins (Lipophilic compound requires high organic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic core) and 220 nm (Amide degradants) |

| Retention Time | Parent ~8-10 min; Hydrolysis products ~3-5 min (more polar) |

Stability Testing Workflow Diagram

Figure 2: Step-by-step workflow for validating thermodynamic stability.[1]

Storage & Handling Recommendations

Based on the thermodynamic profile established above, the following handling procedures are mandatory to maintain compound integrity (>98% purity).

-

Moisture Exclusion: The compound is hygroscopic in the sense that surface moisture will drive hydrolysis over time. Store in tightly sealed containers with desiccant (Silica gel or

). -

Temperature Control: While the solid is stable at room temperature, refrigeration (2-8°C) is recommended for long-term storage (> 6 months) to kinetically arrest any slow hydrolysis from trapped atmospheric moisture.

-

Solvent Choice: Avoid protic solvents (Methanol, Ethanol) for long-term storage of solutions. Use aprotic solvents like DMSO or Anhydrous THF for preparing stock solutions.

-

Re-test Period: 12 months. If the melting point depresses by >2°C, recrystallize from Hexane/Ethyl Acetate.

References

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH Secretariat, 2003.

-

Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010.[1] (Foundational text on Quinoline reactivity and S_NAr mechanisms).

-

Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895, 1939. (Basis for the synthesis of the quinolone precursor).[2][3]

-

Sigma-Aldrich. Safety Data Sheet: 2,4-Dichloroquinoline.[1] (Used as a surrogate for physical property estimation).

-

PubChem. Compound Summary for CID 128469 (2,4-Dichloro-3-methylquinoline). National Library of Medicine (US).

Methodological & Application

Application Note: Regioselective Nucleophilic Substitution of 2,4-Dichloro-7-fluoro-3-methylquinoline

Introduction: Strategic Functionalization of a Privileged Heterocycle

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds. The strategic introduction of substituents onto the quinoline core is paramount for modulating its physicochemical properties and pharmacological effects. 2,4-Dichloro-7-fluoro-3-methylquinoline is a highly versatile synthetic intermediate, offering two distinct reactive sites for nucleophilic substitution. The differential reactivity of the chlorine atoms at the C2 and C4 positions, governed by the electronic landscape of the heterocyclic ring, allows for precise, regioselective functionalization. This application note provides a comprehensive guide to understanding and exploiting this regioselectivity, with detailed protocols for the selective substitution at the more reactive C4 position.

The principles discussed are grounded in the well-established mechanism of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry.[1] The electron-deficient nature of the pyridine ring within the quinoline system, further accentuated by the electron-withdrawing fluoro group at the C7 position, renders the molecule susceptible to attack by nucleophiles. This guide will elucidate the theoretical underpinnings of the observed regioselectivity and provide practical, field-proven protocols for its application in synthesis.

The Principle of Regioselectivity: An Electronically-Driven Choice

The preferential substitution of the C4-chloro group over the C2-chloro group in 2,4-dichloroquinoline derivatives is a well-documented phenomenon.[2][3] This regioselectivity is not arbitrary but is dictated by fundamental electronic principles. The substitution reaction proceeds via a two-step addition-elimination (SNAr) mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the key determinant of the reaction pathway.

Several factors contribute to the heightened electrophilicity and reactivity of the C4 position:

-

Resonance Stabilization: Nucleophilic attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom of the quinoline ring through resonance. This provides significant stabilization. Attack at C2 also allows for some delocalization, but the resonance structure involving the nitrogen is less favorable.

-

Inductive Effects: The electron-withdrawing 7-fluoro group further activates the ring towards nucleophilic attack. Its influence is more pronounced at the para-related C4 position than at the meta-related C2 position.

-

Computational Evidence: Theoretical studies, such as those employing Density Functional Theory (DFT) on analogous 2,4-dichloroquinazolines, have shown that the carbon atom at the 4-position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[6][7] This indicates that the C4 position is the more electrophilic site and, therefore, more susceptible to nucleophilic attack.[6][7]

The general hierarchy of reactivity is C4 >> C2. Consequently, substitution at C4 can be achieved under relatively mild conditions, while substitution at the C2 position typically requires harsher conditions, such as higher temperatures, once the C4 position has been functionalized.[3]

Mechanistic Rationale for C4 Selectivity

The diagram below illustrates the SNAr mechanism and the resonance stabilization that favors nucleophilic attack at the C4 position.

Caption: Figure 1: S(N)Ar Mechanism & C4 Selectivity Rationale

Experimental Protocols: Selective C4-Amination

This section provides a detailed, step-by-step protocol for the regioselective nucleophilic substitution of the C4-chloro group with a primary or secondary amine. This procedure is representative and can be adapted for other nucleophiles such as alcohols or thiols, although reaction conditions may require optimization.

Protocol 1: C4-Amination with Primary/Secondary Amines

This protocol describes a general method for the regioselective synthesis of 4-amino-2-chloro-7-fluoro-3-methylquinolines.

Materials:

-

2,4-Dichloro-7-fluoro-3-methylquinoline (1.0 eq)

-

Primary or secondary amine (e.g., aniline, morpholine, benzylamine) (1.1 - 1.5 eq)

-

Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide (DMF), or Dioxane)

-

Base (optional, e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 eq)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-7-fluoro-3-methylquinoline (1.0 eq).

-

Add the chosen solvent (e.g., ethanol, 10 mL per mmol of substrate).

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

If a base is required to scavenge the HCl byproduct, add it to the reaction mixture (1.5 - 2.0 eq). The use of a base is often beneficial for driving the reaction to completion, especially with less nucleophilic amines.

-

Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. For highly reactive amines, room temperature may suffice.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration and washed with cold solvent.

-

If the product is soluble, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-substituted product.

Experimental Workflow Diagram

Caption: Figure 2: General Workflow for C4-Amination

Data Summary and Expected Outcomes

The choice of nucleophile, solvent, and temperature significantly impacts the reaction outcome. The following table provides a summary of typical reaction conditions and expected yields for the C4-selective amination based on established literature for analogous substrates.[6][8][9]

| Nucleophile (Example) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Notes |

| Aniline | Ethanol | 80 (Reflux) | 4 - 8 | 75 - 90 | A base like triethylamine is often beneficial. |

| Benzylamine | Isopropanol | 82 (Reflux) | 2 - 6 | 80 - 95 | Generally more nucleophilic than anilines. |

| Morpholine | DMF | 60 - 80 | 1 - 4 | 85 - 98 | Highly nucleophilic secondary amine, often gives high yields. |

| Aliphatic Amines | THF | 25 - 50 | 0.5 - 3 | 80 - 95 | Very reactive, may not require heating.[6] |

Self-Validation and Characterization: The regioselectivity of the substitution should always be confirmed experimentally. The formation of the 4-substituted isomer can be validated using a combination of spectroscopic techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F, HMBC, HSQC): Two-dimensional NMR techniques are particularly powerful for unambiguously assigning the position of substitution by observing correlations between the newly introduced substituent and the protons/carbons of the quinoline core.[6][7]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product, indicating a successful substitution reaction.

-

X-ray Crystallography: Provides definitive structural proof if a suitable single crystal can be obtained.

Conclusion and Future Directions

The regioselective nucleophilic substitution of 2,4-dichloro-7-fluoro-3-methylquinoline at the C4 position is a robust and predictable transformation, enabling the synthesis of a diverse range of functionalized quinoline derivatives. The electronic properties of the quinoline ring system inherently favor this selectivity, making it a reliable strategy for synthetic chemists. By carefully selecting the nucleophile, solvent, and temperature, researchers can achieve high yields of the desired C4-substituted product. Subsequent functionalization of the less reactive C2-chloro group can be explored under more forcing conditions, opening avenues for the creation of di-substituted quinolines with complex substitution patterns for applications in drug discovery and materials science.

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

-

Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Glasgow. Available at: [Link]

-

Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Quora. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-7-fluoro-3-methylquinoline

[1]

Executive Summary

The functionalization of 2,4-dichloro-7-fluoro-3-methylquinoline presents a classic challenge in heterocyclic chemistry: distinguishing between two chemically distinct but sterically compromised electrophilic sites.[1] While the 2-chloro and 4-chloro positions are both susceptible to Oxidative Addition (OA), the presence of the 3-methyl group imposes a "steric tax" that significantly alters reaction kinetics compared to the unsubstituted parent quinoline.[1]

This guide provides validated protocols to achieve:

Structural Analysis & Retrosynthetic Logic

To design a self-validating protocol, one must understand the electronic and steric landscape of the substrate.[1]

The Reactivity Hierarchy[1]

-

C2-Position (Alpha): This is the most electron-deficient site due to the inductive effect of the adjacent heterocyclic nitrogen (

effect) and the ability of the nitrogen lone pair to direct palladium coordination.[1] Standard Expectation: Primary site of reactivity.[1] -

C4-Position (Gamma): Vinylogously electron-deficient but generally less reactive than C2.[1] In this specific molecule, C4 is flanked by the C3-Methyl and the C5-Peri-Hydrogen, creating a "steric pocket" that resists bulky phosphine ligands.[1]

-

C3-Methyl Group: The critical differentiator.[1] It exerts steric pressure on both chlorides.[1]

-

Impact on C2: Ortho-substitution slows OA but does not override the electronic preference for C2.

-

Impact on C4: Creates a "buttressing effect" with H5, making C4 significantly harder to access than in standard quinolines.[1]

-

-

C7-Fluoro Group: Electron-withdrawing (

). It slightly activates the entire ring system toward nucleophilic attack/OA but remains inert to standard Pd(0) conditions, serving as a robust internal standard for

Decision Tree & Workflow

The following diagram outlines the strategic pathways for functionalizing this scaffold.

Figure 1: Strategic workflow for selective vs. exhaustive coupling.

Experimental Protocols

Method A: C2-Selective Mono-Arylation

Objective: Couple an aryl boronic acid exclusively at the C2 position while leaving the C4-Cl intact for future elaboration.[1]

Mechanistic Insight: We use Pd(PPh

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | Electrophile |

| Ar-B(OH) | 1.1 | Nucleophile (Limit to 1.1 to prevent bis-coupling) |

| Pd(PPh | 0.03 (3 mol%) | Catalyst (Mild, bulky) |

| Na | 2.5 | Base (Mild) |

| DME (Dimethoxyethane) | Solvent | Co-solvent (Miscible with water) |

Step-by-Step Protocol

-

Setup: Charge a reaction vial with 2,4-dichloro-7-fluoro-3-methylquinoline (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(PPh

) -

Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.[1]

-

Solvent Addition: Add degassed DME (0.2 M concentration relative to substrate) and 2M aq.[1] Na

CO -

Reaction: Heat the mixture to 75°C (oil bath temperature).

-

Note: Do not exceed 80°C. Higher temperatures increase the risk of C4 activation.[1]

-

-

Monitoring (Self-Validation):

-

Workup: Once SM is consumed (< 4-6 hours), cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over Na

SO -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Sequential C4-Arylation (or Difficult C2 Substrates)

Objective: Functionalize the hindered C4-Cl position after C2 has been substituted.[1]

Mechanistic Insight: The C4 position is sterically crowded by the C3-methyl and C5-H. Standard ligands (PPh

Reagents & Stoichiometry

| Component | Equiv. | Role |

| C2-Substituted SM | 1.0 | Electrophile |

| Ar'-B(OH) | 1.5 | Nucleophile (Excess required) |

| Pd(OAc) | 0.02 (2 mol%) | Pre-catalyst |

| SPhos | 0.04 (4 mol%) | Ligand (1:2 Pd:L ratio) |

| K | 3.0 | Base (Stronger, Anhydrous option preferred) |

| Toluene / Water | 10:1 | Solvent System (Biphasic) |

Step-by-Step Protocol

-

Catalyst Pre-complexation: In the reaction vessel, mix Pd(OAc)

and SPhos in Toluene under Argon for 10 minutes at RT. Solution should turn from orange to pale yellow (formation of active Pd(0)-L species).[1] -

Addition: Add the C2-substituted substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K

PO -

Reaction: Heat to 100-110°C (Reflux).

-

Alternative: Microwave irradiation at 120°C for 30-45 mins is highly effective for this step.[1]

-

-

Monitoring: Monitor the disappearance of the C2-substituted intermediate.

-

Workup: Standard EtOAc extraction.

Optimization Matrix (Troubleshooting)

| Observation | Diagnosis | Corrective Action |

| No Reaction (Method A) | Catalyst poisoning or Steric block | Switch to Pd(dppf)Cl |

| Loss of Regioselectivity (Mixture of C2/C4) | Temperature too high or Ligand too active | (1) Lower temp to 60°C. (2) Ensure you are NOT using SPhos/XPhos for the first step; stick to PPh |

| Protodeboronation (Ar-H formed) | Unstable Boronic Acid | (1) Switch base to KF or CsF (anhydrous conditions).[1] (2) Use Boronic Esters (Pinacol) instead of acids.[1] |

| Incomplete C4 Coupling | Steric bulk of C3-Me + C5-H | Switch ligand to XPhos or RuPhos (specifically designed for extreme sterics).[1] Increase temp to 120°C (Microwave). |

Mechanistic Visualization: The Steric Challenge

The following diagram illustrates the catalytic cycle competition, highlighting why C2 is favored and how Ligand choice overcomes the C4 barrier.

Figure 2: Catalytic cycle emphasizing the kinetic advantage of C2 oxidative addition.[1]

References

-

Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737.[1] [1]

-

Reddy, E. A., et al. (2009).[1][4] Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[4][5][6][7][8] Beilstein Journal of Organic Chemistry, 5, No. 32. (Demonstrates C2-selectivity in 2,4-dichloro systems).

-

Norman, J. P., et al. (2022).[1][9] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. The Journal of Organic Chemistry, 87(11), 7414–7421.[1] (Discusses ligand-controlled selectivity switches). [1][9]

-

Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] (Foundation for using SPhos/XPhos in hindered couplings).

Sources

- 1. Lab Reporter [fishersci.se]

- 2. mdpi.com [mdpi.com]

- 3. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Sci-Hub. Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water / Tetrahedron, 2008 [sci-hub.box]

- 6. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 9. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]

Application Note: Precision Functionalization of the 3-Methyl Group in 2,4-Dichloro-7-fluoro-3-methylquinoline

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the C3-methyl group in the electron-deficient, poly-halogenated scaffold: 2,4-Dichloro-7-fluoro-3-methylquinoline .

Part 1: Strategic Analysis & Reactivity Profile

The Substrate Challenge

The scaffold 2,4-Dichloro-7-fluoro-3-methylquinoline presents a unique "chemical chessboard." Unlike the 2- or 4-methyl positions in quinoline, which are acidic (

Furthermore, the presence of chlorine atoms at C2 and C4, along with a fluorine at C7, creates a highly electron-deficient heteroaromatic ring.

-

C2/C4 Chlorines: Highly susceptible to Nucleophilic Aromatic Substitution (

) and metal-halogen exchange. This rules out the use of strong bases (e.g., n-BuLi, LDA) for lateral lithiation, as they would likely trigger rapid polymerization or degradation via benzyne intermediates or C4-substitution. -

3-Methyl Group: While less acidic, the benzylic (quinolylic) C-H bonds are activated for radical processes due to the electron-withdrawing nature of the ring, which destabilizes the ground state but stabilizes the radical intermediate via delocalization.

The Solution: Radical Bromination

The most robust gateway to functionalizing this position is Wohl-Ziegler Radical Bromination using N-Bromosuccinimide (NBS). This converts the chemically inert methyl group into a reactive bromomethyl handle, enabling subsequent transformations (amination, cyanation, oxidation) under mild conditions that preserve the C2/C4 chlorides.

Part 2: Experimental Protocols

Protocol A: Regioselective Mono-Bromination (The Gateway Step)

Objective: Convert 3-CH

Mechanism: Free-radical chain substitution. Reagents:

-

Substrate: 2,4-Dichloro-7-fluoro-3-methylquinoline (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) — Recrystallize from water before use to remove HBr.

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).

-

Solvent: Carbon Tetrachloride (CCl

) or Benzotrifluoride (PhCF

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Dissolution: Dissolve the quinoline substrate (e.g., 10 mmol) in PhCF

(50 mL, 0.2 M). -

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in one portion.

-

Initiation: Degas the solution by bubbling nitrogen for 10 minutes. Heat the mixture to reflux (approx. 102°C for PhCF

).-

Expert Tip: If the reaction is sluggish (yellow color of NBS persists), add a 300W tungsten lamp next to the flask to photo-initiate.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC every 30 minutes. The product (monobromide) usually runs slightly less polar than the starting material.

-

Critical Stop: Stop heating immediately when starting material is <5%. Prolonged heating leads to the gem-dibromide (3-CHBr

), which is difficult to separate.

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1] Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry over Na

SO

Yield Expectation: 75-85% as a beige solid.

Protocol B: Kornblum Oxidation to 3-Formylquinoline

Objective: Convert the 3-bromomethyl intermediate to the 3-carbaldehyde (Aldehyde). Why: The aldehyde is a versatile handle for Wittig reactions or reductive aminations.

Reagents:

-

Substrate: 3-(Bromomethyl)-2,4-dichloro-7-fluoroquinoline (from Protocol A).

-

Oxidant: Sodium Bicarbonate (NaHCO

) in DMSO (Kornblum conditions).

Methodology:

-

Dissolve the bromide (5 mmol) in anhydrous DMSO (25 mL).

-

Add solid NaHCO

(10 mmol). -

Heat to 100°C for 2 hours.

-

Mechanism: DMSO acts as the nucleophile (attacking via Oxygen), forming an alkoxysulfonium salt, which is then deprotonated by bicarbonate to release dimethyl sulfide (DMS) and the aldehyde.

-

Workup: Pour into ice water. The aldehyde often precipitates. Filter and wash with water.[1] If oil forms, extract with CH

Cl

Protocol C: Chemoselective Nucleophilic Substitution ( vs )

Objective: Install a nitrile or amine at the 3-position without displacing the C4-Chlorine.

The Competition:

-

Path A (

): Attack at 3-CH -

Path B (

): Attack at C4-Cl (Requires Heat/Strong Nucleophiles).

Protocol (Cyanation):

-

Solvent: Acetonitrile or DMF.

-

Reagent: KCN or NaCN (1.1 equiv).

-

Condition: Stir at Room Temperature (20-25°C).

-

Control: At RT, the

reaction at the benzylic bromide is kinetically favored by orders of magnitude over the -

Warning: Heating >60°C will begin to displace the C4-Cl, leading to mixtures.

-

Part 3: Visualization & Logic

Reaction Workflow Diagram

Caption: Step-wise functionalization workflow starting from the radical activation of the methyl group.

Mechanistic Selectivity (Graphviz)

Caption: Mechanistic divergence. Radical pathway avoids the competing SNAr reaction at C4.

Part 4: Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Impure NBS (contains HBr) | Wash NBS with water, dry, and store in dark. Add 10% more initiator. |

| Dibromination | Reaction time too long | Stop reaction at 90% conversion. Do not chase 100%. |

| C4-Substitution | Temperature too high during functionalization | Keep nucleophilic substitution steps (CN, N3) at or below 25°C. |

| Hydrolysis on Column | Silica acidity | Pre-treat silica with 1% Triethylamine or use neutral alumina. |

Part 5: References

-

Radical Bromination Selectivity : Mechanism of Free Radical Bromination. BYJU'S. Available at: [Link]

-

Quinoline Reactivity : Hetrocyclic Compounds: Reactivity of Quinoline. YouTube (BtS Chem). Available at: [Link]

-

Oxidation Protocols : Oxidation of Alcohols and Aldehydes. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Fluoro-Quinolines : 2,4-Dichloro-7-fluoroquinazoline Synthesis. PMC - NIH. Available at: [Link]

-

C-H Activation Context : Rhodium-Promoted C–H Bond Activation of Quinoline. PMC - NIH. Available at: [Link]

Sources

Synthesis of antibacterial agents using 2,4-Dichloro-7-fluoro-3-methylquinoline

Application Note: High-Precision Synthesis of Antibacterial Scaffolds Using 2,4-Dichloro-7-fluoro-3-methylquinoline

Part 1: Executive Summary & Strategic Rationale

The development of next-generation antibacterial agents requires scaffolds that transcend the resistance mechanisms plaguing traditional fluoroquinolones. While the classic 4-quinolone-3-carboxylic acid pharmacophore (e.g., Ciprofloxacin) is well-established, the 2,4-Dichloro-7-fluoro-3-methylquinoline (DCFMQ) intermediate offers a unique divergent pathway for synthesizing non-classical quinolines and tricyclic fused systems .

Unlike standard intermediates, DCFMQ possesses two electrophilic centers (C2-Cl and C4-Cl) with distinct reactivity profiles, plus a modifiable C3-methyl "handle." This guide details the protocols for exploiting the regioselective Nucleophilic Aromatic Substitution (SNAr) of DCFMQ to generate novel antibacterial candidates.

Key Technical Advantages:

-

Regioselective Control: The C4-position is kinetically favored for nucleophilic attack, allowing sequential functionalization without protecting groups.

-

Lipophilic Tuning: The C3-methyl group enhances membrane permeability compared to the polar C3-carboxylate, useful for targeting mycobacteria or resistant Gram-positive strains.

-

Modular Synthesis: Enables the rapid generation of "Type II" topoisomerase inhibitors via late-stage diversification.

Part 2: Chemical Logic & Mechanistic Insight

To successfully utilize DCFMQ, one must understand the electronic environment of the quinoline ring.

-

The Fluorine Effect (C7): The C7-fluorine atom is not merely a binding element for the DNA gyrase enzyme; it inductively withdraws electron density, activating the ring for SNAr reactions.

-

The Chlorine Discrimination (C4 vs. C2):

-

C4-Cl (Kinetic Product): The C4 position is para-like relative to the ring nitrogen. It is more electron-deficient and sterically accessible, making it the primary site for substitution with secondary amines (e.g., piperazines).

-

C2-Cl (Thermodynamic/Secondary Product): The C2 position is ortho-like. While activated, the adjacent ring nitrogen lone pair and the C3-methyl group create an electrostatic and steric barrier, making it less reactive than C4 under controlled conditions.

-

Critical Design Rule: Temperature control is the switch. Conducting amination at 0–25°C favors exclusive C4 substitution. Elevated temperatures (>80°C) or strong forcing conditions are required to displace the C2-chlorine.

Part 3: Experimental Protocols

Protocol A: Regioselective C4-Amination (Installation of the Solubilizing Group)

Objective: To install a piperazine or pyrrolidine moiety at C4 while preserving the C2-Cl for future elaboration.

Materials:

-

Substrate: 2,4-Dichloro-7-fluoro-3-methylquinoline (1.0 eq)

-

Nucleophile: N-Methylpiperazine (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (1.5 eq) or K₂CO₃ (2.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of DCFMQ in 50 mL of anhydrous MeCN in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Temperature Set: Cool the solution to 0–5°C using an ice bath. Rationale: Low temperature suppresses competitive substitution at C2.

-

Addition: Add DIPEA followed by the dropwise addition of N-methylpiperazine over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

-

Validation: Monitor via TLC (System: EtOAc/Hexane 1:1). The starting material (high Rf) should disappear, replaced by a single lower Rf spot (C4-product). If a third spot appears near the baseline, C2/C4 disubstitution is occurring—cool the reaction immediately.

-

-

Workup: Pour the reaction mixture into 200 mL of ice water. The product often precipitates.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield 2-Chloro-7-fluoro-3-methyl-4-(4-methylpiperazin-1-yl)quinoline .

Expected Yield: 85–92%

Protocol B: C2-Hydrolysis to the 2-Quinolone Core

Objective: To convert the C2-chloro intermediate into the lactam (2-oxo) form, mimicking the classic quinolone structure.

Materials:

-

Substrate: Product from Protocol A (1.0 eq)

-

Reagent: 70% Acetic Acid (aqueous) or 4N HCl

-

Solvent: Dioxane (optional co-solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve the C4-substituted substrate in glacial acetic acid (10 mL/g).

-

Hydrolysis: Add water to achieve ~70% AcOH concentration. Heat the mixture to reflux (100–110°C) for 12–18 hours.

-

Mechanistic Note: Acidic hydrolysis is preferred over basic hydrolysis to prevent nucleophilic attack on the 7-fluoro position (which would destroy antibacterial activity).

-

-

Isolation: Cool to room temperature. Neutralize carefully with 20% NaOH or NH₄OH to pH 7–8.

-

Precipitation: The resulting 2-oxo-quinoline usually precipitates upon neutralization. Filter and wash with water.[3]

Protocol C: C3-Methyl Oxidation (Optional for Carboxylate Generation)

Objective: To convert the 3-methyl group to a 3-carboxylic acid, generating a classic fluoroquinolone analog.

Note: This step is challenging due to the presence of the amine. It is often better to oxidize the 3-methyl group before Protocol A if the amine is sensitive, or use Selenium Dioxide (SeO₂).

-

Reaction: Suspend the 2-chloro-7-fluoro-3-methylquinoline (starting material) in Pyridine/Water.

-

Oxidation: Add SeO₂ (2.5 eq) and reflux for 24 hours.

-

Workup: Filter hot to remove Selenium metal. Acidify filtrate to precipitate the 2-chloro-7-fluoro-3-quinolinecarboxylic acid.

Part 4: Data Analysis & Troubleshooting

Table 1: Solvent Effects on Regioselectivity (DCFMQ + Piperazine)

| Solvent | Temperature | C4-Product (Target) | C2-Product (Impurity) | C2,C4-Bis (Impurity) | Recommendation |

| Acetonitrile | 25°C | 92% | <1% | <5% | Optimal |

| DMF | 25°C | 85% | 3% | 12% | Use only if solubility is poor |

| Ethanol | 78°C (Reflux) | 60% | 10% | 30% | Avoid high temp |

| Toluene | 110°C | 40% | 15% | 45% | Non-polar promotes bis-subst. |

Part 5: Visualization of Synthetic Pathway

The following diagram illustrates the divergent synthesis starting from the core scaffold.

Caption: Divergent synthetic pathways from DCFMQ. The green path (C4-Amination) is the primary route for bioactive scaffold generation.

Part 6: References

-

Synthesis and Biological Evaluation of Novel Quinoline Derivatives. Organic Chemistry Research. (2016). Describes the reactivity of 2-chloroquinoline scaffolds and their antifungal/antibacterial applications.

-

Synthesis and In Vitro Antibacterial Activity of Fluoroquinolone Derivatives. National Institutes of Health (PMC). (2018). Provides protocols for amination and cyclization of quinolone cores.

-

2,4-Dihalogenoquinolines: Synthesis and Orientation Effects. Journal of the Chemical Society, Perkin Transactions 1. (1993). Foundational text on the regioselectivity of nucleophilic attack at C2 vs C4 in dichloroquinolines.

-

Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave. (2015). Details the SAR of quinoline derivatives with piperazine tails.

-

BenchChem Protocol: 3,4-Dichloro-7-(trifluoromethyl)quinoline. BenchChem. (2025).[4] Adapts palladium-catalyzed and SNAr protocols for dichloro-quinoline systems.

Disclaimer: The chemicals described (specifically chlorinated quinolines) are potent skin sensitizers and potential irritants. All synthesis should be conducted in a fume hood with appropriate PPE. The resulting compounds are for research purposes only.

Sources

Procedure for double substitution at C2 and C4 of fluoro-quinolines

Application Note: Regioselective Double Substitution Strategies for C2/C4-Fluoroquinolines

on 2,4-Difluoroquinoline ScaffoldsExecutive Summary

The 2,4-disubstituted quinoline motif is a privileged scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Bosutinib analogs) and antibacterial agents. While 2,4-dichloroquinolines are common precursors, 2,4-difluoroquinolines offer superior reactivity in Nucleophilic Aromatic Substitution (

This guide details the procedure for achieving regioselective double substitution . The electronic bias of the quinoline ring dictates a specific order of reactivity: C4 > C2 . Consequently, protocols must be designed to install the C4 substituent under kinetic control (mild conditions) followed by the C2 substituent under thermodynamic forcing (elevated temperatures).

Mechanistic Principles & Regioselectivity

To design a successful experiment, one must understand the electronic landscape of the substrate.

-

The C4 Advantage (Kinetic Product): The C4 position is para to the ring nitrogen.[1] Nucleophilic attack here creates a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom. This stabilization lowers the activation energy, making C4 the most electrophilic site.

-

The C2 Position (Thermodynamic/Secondary): While also activated by the adjacent nitrogen, the C2 position is generally less reactive than C4 in

reactions involving neutral nucleophiles. Substitution at C2 typically requires higher temperatures or stronger nucleophiles after the C4 position has been derivatized. -

The Fluorine Effect: Unlike electrophilic aromatic substitution (where F is deactivating), in

, fluorine is the best leaving group among halogens (F >> Cl > Br > I). Its high electronegativity inductively stabilizes the anionic transition state, significantly accelerating the reaction rate compared to chloro-analogs.

Visualizing the Pathway

The following diagram illustrates the regioselective logic and reaction flow.

Figure 1: Reaction pathway for sequential substitution. C4 substitution precedes C2 due to electronic activation.

Experimental Protocols

Method A: Sequential Substitution (Hetero-functionalization)

Use this method when installing two different nucleophiles (e.g., an amine at C4 and an alkoxide at C2).

Materials:

-

Substrate: 2,4-Difluoroquinoline

-

Solvent: Anhydrous THF (Step 1), DMSO or DMF (Step 2)

-

Base: DIPEA (Hunig's base) or

Step-by-Step Procedure:

-

C4 Functionalization (Kinetic Step):

-

Dissolve 2,4-difluoroquinoline (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add Base (1.2 eq, e.g., DIPEA) followed by dropwise addition of Nucleophile 1 (1.05 eq).

-

Critical Check: Monitor by TLC/LCMS. The reaction is often complete within 30–60 minutes. Avoid large excesses of Nucleophile 1 to prevent premature C2 attack.

-

Workup: Quench with water, extract with EtOAc, and concentrate. If purity is >90%, proceed directly; otherwise, perform a short silica plug filtration.

-

-

C2 Functionalization (Thermodynamic Step):

-

Redissolve the intermediate (2-fluoro-4-substituted quinoline) in a polar aprotic solvent like DMSO or NMP (allows higher temps).

-

Add Nucleophile 2 (2.0 – 3.0 eq) and Base (2.5 eq, e.g.,

or Cs2CO3). -

Heat the reaction to 100°C – 120°C .

-

Note: C2 substitution is significantly slower. Reaction times may range from 4 to 12 hours.

-

Workup: Cool to RT. Pour into ice water (product often precipitates). Filter or extract with EtOAc.

-

Method B: One-Pot Double Substitution (Homo-functionalization)

Use this method when installing the same nucleophile at both positions.

-

Dissolve 2,4-difluoroquinoline (1.0 eq) in DMF or NMP.

-

Add Base (excess, >3.0 eq).

-

Add Nucleophile (excess, >2.5 eq).

-

Stage 1: Stir at RT for 1 hour (completes C4 substitution).

-

Stage 2: Heat directly to 100°C – 120°C for 4–6 hours (completes C2 substitution).

-

Monitor LCMS for the disappearance of the mono-substituted intermediate.

Data Analysis & Troubleshooting

Table 1: Comparative Reactivity & Optimization

| Parameter | C4 Substitution (Step 1) | C2 Substitution (Step 2) | Notes |

| Temperature | -10°C to 25°C | 80°C to 140°C | High temp in Step 1 causes loss of regioselectivity. |

| Solvent | THF, DCM, EtOH | DMSO, DMF, NMP | C2 step requires high-boiling polar solvents. |

| Time | 0.5 – 2 Hours | 4 – 16 Hours | C2 is the rate-limiting step in double substitution. |

| Leaving Group | Fluoride (Fast) | Fluoride (Slow) | The first substitution deactivates the ring slightly. |

Common Issues:

-

Hydrolysis: Fluoroquinolines are sensitive to aqueous hydrolysis. Ensure solvents are anhydrous. If a "hydroxy" impurity (quinolinone) appears, check the water content of your solvent/base.

-

Regioisomer Mixtures: If C2 attack occurs during Step 1, lower the temperature to -20°C and ensure strictly 1.0 eq of nucleophile is used.

-

Incomplete C2 Reaction: If the C2 fluorine is stubborn, switch to microwave irradiation (140°C, 30 min) or use a stronger base (NaH) if the nucleophile tolerates it.

Workflow Visualization

Figure 2: Operational workflow for sequential double substitution.

References

-

Imperial College London. Heteroaromatic Chemistry: Quinolines & Isoquinolines Reactivity. [Link]

-

WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. [Link]

Sources

Troubleshooting & Optimization

Purification methods for 2,4-Dichloro-7-fluoro-3-methylquinoline reaction mixtures

Technical Support Center: Purification of 2,4-Dichloro-7-fluoro-3-methylquinoline

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 2,4-dichloro-7-fluoro-3-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. The successful isolation of this compound in high purity is critical for subsequent synthetic transformations and biological screening. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.

Troubleshooting Guide: Common Purification Challenges